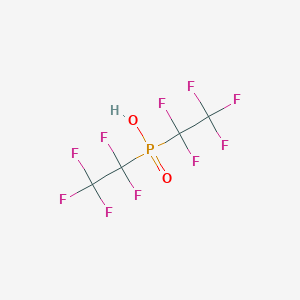

Bis(pentafluoroethyl)phosphinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

103321-11-5 |

|---|---|

Molecular Formula |

(C2F5)2P(=O)OH C4HF10O2P |

Molecular Weight |

302.01 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentafluoroethyl)phosphinic acid |

InChI |

InChI=1S/C4HF10O2P/c5-1(6,7)3(11,12)17(15,16)4(13,14)2(8,9)10/h(H,15,16) |

InChI Key |

YSRVDLQDMZJEDO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)P(=O)(C(C(F)(F)F)(F)F)O)(F)(F)F |

Origin of Product |

United States |

Fundamental Aspects and Chemical Significance of Bis Pentafluoroethyl Phosphinic Acid

Context within Perfluoroalkyl-Phosphorus Chemistry

Bis(pentafluoroethyl)phosphinic acid is a member of the perfluoroalkyl phosphinic acid (PFPIA) family. nih.gov These compounds are structurally distinct from more commonly known PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), due to the presence of a central phosphorus atom. industrialchemicals.gov.au Specifically, PFPIAs feature two perfluoroalkyl chains attached directly to a phosphinic acid functional group through stable carbon-phosphorus (C-P) bonds. industrialchemicals.gov.au

The defining characteristic of these substances is the perfluoroalkyl moiety (in this case, two C₂F₅ groups), which imparts high chemical and thermal stability. nih.gov The strong C-F bonds make the perfluoroalkyl groups both hydrophobic (water-repelling) and lipophobic (fat-repelling). nih.gov This unique combination of properties makes perfluoroalkyl-phosphorus compounds subjects of scientific interest and useful in various industrial applications. nih.govindustrialchemicals.gov.au

Within this chemical family, this compound and related compounds have been investigated for their potential use as strong Brønsted acid catalysts. researchgate.net Their high acidity and stability make them comparable to other highly fluorinated acids used in chemical synthesis.

Historical Development and Initial Characterization

The field of organophosphorus chemistry dates back to the 19th century, with the synthesis of the first phosphorus amides. researchgate.net The development of fluorinated organophosphorus compounds, a more specialized subfield, followed the broader timeline of PFAS chemistry which began in the late 1930s and saw significant expansion in manufacturing from the 1950s onwards. itrcweb.orgitrcweb.org

The synthesis and characterization of this compound and its derivatives are built upon the availability of key precursors. A crucial starting material is bis(pentafluoroethyl)phosphinyl chloride, (C₂F₅)₂P(O)Cl, which can be derived from the industrial product (C₂F₅)₃PF₂. nih.gov This chloride is a versatile reagent for creating various derivatives, including amides and hydrazides, through reactions with amines and hydrazines. researchgate.net

Detailed characterization of compounds in this family relies on a suite of modern analytical techniques. For instance, the structural elucidation of derivatives like bis(pentafluoroethyl)phosphinyl amide, (C₂F₅)₂P(O)NH₂, has been accomplished using methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹⁹F, and ³¹P NMR are used to determine the precise chemical environment of the respective nuclei. researchgate.net

Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy provide information about the molecular vibrations and functional groups present in the compound. researchgate.net

X-ray Crystallography : This technique has been used to determine the exact three-dimensional molecular structure of crystalline derivatives. researchgate.net

Research from 2009 detailed the synthesis of the related bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH, which exists in a temperature-dependent tautomeric equilibrium with its phosphane oxide form, (C₂F₅)₂P(O)H. nih.gov This work involved transforming the phosphinic acid chloride, (C₂F₅)₂P(O)Cl, into a stannyl (B1234572) derivative, which was then treated with hydrogen bromide to yield the phosphinous acid. nih.gov The characterization of this equilibrium was performed using multinuclear NMR and vibrational spectroscopy, supported by quantum-chemical calculations. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₂F₅)₂P(O)OH |

| Bis(pentafluoroethyl)phosphinous acid | (C₂F₅)₂POH |

| Bis(pentafluoroethyl)phosphinyl amide | (C₂F₅)₂P(O)NH₂ |

| Bis(pentafluoroethyl)phosphinyl chloride | (C₂F₅)₂P(O)Cl |

| Hydrogen Bromide | HBr |

| Perfluorooctanesulfonic acid | C₈F₁₇SO₃H |

| Perfluorooctanoic acid | C₇F₁₅COOH |

This table is interactive. You can sort and filter the data.

Synthetic Strategies and Methodologies for Bis Pentafluoroethyl Phosphinic Acid

Routes from Fluorinated Phosphoranes

A prominent strategy for synthesizing bis(pentafluoroethyl)phosphinic acid begins with highly fluorinated phosphorane compounds. These precursors undergo transformations, often involving hydrolysis or conversion to reactive intermediates, to yield the target phosphinic acid.

Tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, serves as a key industrial starting material for the synthesis of this compound and its derivatives. nih.govresearchgate.net This versatile phosphorane is a precursor that can be converted into more reactive intermediates, which then lead to the desired acid. Its availability and reactivity make it a foundational component in several synthetic schemes. nih.gov While direct hydrolysis to the final product is not the primary route, its transformation into a key intermediate is the first critical step in a widely used multi-step synthesis. nih.govresearchgate.net

A well-documented multi-step pathway begins with the conversion of tris(pentafluoroethyl)difluorophosphorane into the corresponding phosphinic acid chloride, (C₂F₅)₂P(O)Cl. nih.govresearchgate.net This chloride is a crucial intermediate that can be readily transformed into the final acid. researchgate.net The process involves reacting the phosphinic acid chloride with an excess of tributyltin hydride (Bu₃SnH), which results in the formation of a stannyl (B1234572) derivative, (C₂F₅)₂POSnBu₃. nih.gov Subsequent treatment of this stannyl intermediate with gaseous hydrogen bromide (HBr) leads to the formation of bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH, which is isolated in a 70% yield. nih.govresearchgate.net This phosphinous acid exists in equilibrium with its phosphane oxide tautomer, bis(pentafluoroethyl)phosphine oxide, (C₂F₅)₂P(O)H. nih.gov

Table 1: Multi-step Synthesis from (C₂F₅)₃PF₂

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | (C₂F₅)₃PF₂ | - | (C₂F₅)₂P(O)Cl | - |

| 2 | (C₂F₅)₂P(O)Cl | Bu₃SnH | (C₂F₅)₂POSnBu₃ | - |

Reactions Employing Perfluoroalkyl Grignard Reagents

An alternative and effective method for the synthesis of bis(perfluoroalkyl)phosphinic acids involves the use of perfluoroalkyl Grignard reagents. nih.govuwi.edu This approach provides a direct route to the carbon-phosphorus bond formation necessary for the phosphinic acid structure.

Table 2: General Synthesis Using Grignard Reagents

| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |

|---|

Phosphorus(III) Precursor-Based Syntheses

Syntheses starting from phosphorus(III) compounds, particularly derivatives of hypophosphorous acid, represent another important class of reactions for preparing organophosphorus compounds, including phosphinic acids. mmu.ac.uk

Hypophosphorous acid (H₃PO₂) and its salts can be used as fundamental building blocks for various organophosphorus compounds. mmu.ac.ukgoogle.com Silylated derivatives, such as bis(trimethylsilyl)phosphonite (BTSP), are particularly useful reagents in this context. mmu.ac.uknih.gov These P(III) precursors can react with suitable electrophiles, such as perfluoroalkyl iodides, to form the desired phosphinic acid structures. mmu.ac.uk The use of these simple phosphorus precursors offers a different strategic approach compared to methods that start with more complex, pre-fluorinated phosphorus centers.

There is growing interest in developing more environmentally friendly synthetic routes in organophosphorus chemistry. The use of hypophosphorous acid and its salts is considered a potentially "greener" alternative to traditional phosphorus precursors like phosphorus trichloride (B1173362) (PCl₃). mmu.ac.uk While compounds containing perfluorinated moieties can be of environmental concern, research focuses on developing synthetic methods and derivatives that mitigate these issues. researchgate.net The exploration of phosphorus(III) precursors like hypophosphorous acid aligns with the principles of green chemistry by potentially reducing the use of hazardous reagents and simplifying synthetic procedures. mmu.ac.uk

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₂F₅)₂PO₂H |

| Tris(pentafluoroethyl)difluorophosphorane | (C₂F₅)₃PF₂ |

| This compound chloride / Bis(pentafluoroethyl)phosphinyl chloride | (C₂F₅)₂P(O)Cl |

| Tributyltin hydride | Bu₃SnH |

| Bis(pentafluoroethyl)stannyl phosphinite | (C₂F₅)₂POSnBu₃ |

| Hydrogen bromide | HBr |

| Bis(pentafluoroethyl)phosphinous acid | (C₂F₅)₂POH |

| Bis(pentafluoroethyl)phosphine oxide | (C₂F₅)₂P(O)H |

| Phosphoryl chloride | OPCl₃ |

| Hypophosphorous acid | H₃PO₂ |

| Bis(trimethylsilyl)phosphonite | [(CH₃)₃SiO]₂PH |

Derivatization and Functionalization Strategies for this compound

The chemical reactivity of this compound and its derivatives allows for a variety of derivatization and functionalization strategies. These reactions are crucial for synthesizing new compounds with tailored properties for various applications. Key among these strategies are the synthesis of phosphinyl amides and hydrazides, and the formation of stannyl derivatives.

Synthesis of Phosphinyl Amides and Hydrazides

Previously unknown bis(pentafluoroethyl)phosphinyl amides and hydrazides have been successfully synthesized in good yields. researchgate.net The primary methods for these syntheses involve the reaction of either bis(pentafluoroethyl)phosphinyl chloride or tris(pentafluoroethyl)phosphine oxide with the corresponding primary amines or hydrazines. researchgate.net

The reaction pathway is influenced by the nucleophilicity of the amine or hydrazine. For instance, the synthesis of certain phosphinyl hydrazides can be complicated by the formation of [NHNRR']Cl as a side product. researchgate.net Hydrolysis of the products can also occur, particularly if trace amounts of water are present in the reaction mixture or solvent. researchgate.net

Spectroscopic methods such as 1H, 19F, and 31P NMR are instrumental in characterizing the resulting amides and hydrazides. researchgate.net In one instance, the crystal structure of (C2F5)2P(O)NH2 was determined to confirm its molecular geometry. researchgate.net Furthermore, specific derivatives like (C2F5)2P(O)NH-NHCH2C6H2-3,5-(t-C4H9)-4-OH have been shown to undergo oxidation with lead(IV) oxide to form the corresponding oxo-radical. researchgate.net

Table 1: Examples of Synthesized Bis(pentafluoroethyl)phosphinyl Amides and Hydrazides

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| (C2F5)2P(O)Cl | Primary Amine | (C2F5)2P(O)NHR | Good |

| (C2F5)3P=O | Primary Amine | (C2F5)2P(O)NHR | Good |

| (C2F5)2P(O)Cl | Hydrazine | (C2F5)2P(O)NHNHR | Good |

| (C2F5)3P=O | Hydrazine | (C2F5)2P(O)NHNHR | Good |

Data sourced from multiple experimental descriptions. researchgate.net

Formation of Stannyl Derivatives

The formation of stannyl derivatives of this compound provides a pathway to other functionalized compounds. A key reaction involves the treatment of this compound chloride, (C2F5)2P(O)Cl, with an excess of tributyltin hydride (Bu3SnH). nih.gov This clean, multi-step reaction yields the stannyl derivative (C2F5)2POSnBu3. nih.gov

This stannyl intermediate is particularly useful as it can be subsequently treated with gaseous hydrogen bromide (HBr) to produce bis(pentafluoroethyl)phosphinous acid, (C2F5)2POH, in a 70% yield. nih.gov This highlights the synthetic utility of the stannyl derivative as a precursor to other valuable organophosphorus compounds.

Organotin compounds, in general, are synthesized on an industrial scale through the alkylation of tin(IV) chloride (SnCl4) with organo-magnesium or organo-aluminum compounds. lupinepublishers.comlupinepublishers.com While Grignard reagents can be used, reactions with organoaluminum compounds allow for partial alkylation to directly yield alkyltin halides. lupinepublishers.comlupinepublishers.com These can then be converted to other derivatives, such as organotin acetates or thiolates. lupinepublishers.comlupinepublishers.com

Table 2: Synthesis of a Stannyl Derivative of this compound

| Reactant 1 | Reactant 2 | Product |

| (C2F5)2P(O)Cl | Bu3SnH | (C2F5)2POSnBu3 |

This reaction is a key step in the synthesis of bis(pentafluoroethyl)phosphinous acid. nih.gov

Advanced Spectroscopic and Structural Characterization of Bis Pentafluoroethyl Phosphinic Acid

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the bonding within a molecule. While detailed spectra for bis(pentafluoroethyl)phosphinic acid itself are not extensively published, analysis of closely related compounds, such as its amide derivative (C₂F₅)₂P(O)NH₂, provides valuable comparative data on the vibrational modes of the core (C₂F₅)₂P(O)- group. researchgate.net

For the amide, fundamental vibrations in the 1000 cm⁻¹ to 1400 cm⁻¹ region are attributed to the P=O stretching, NH₂ deformation, and C-F stretching modes. researchgate.net Due to strong vibrational coupling, a precise description of individual modes is complex. However, a prominent and strong Raman band observed at 754 cm⁻¹ is assigned to the symmetric deformation of the CF₃ group. researchgate.net In phosphinic acids generally, the P=O stretching vibration is a characteristic and intense absorption. For this compound, this band is expected in a region typical for highly electronegatively substituted phosphinic acids. The O-H stretching vibrations of the P-OH group would also be present, typically as a broad band in the IR spectrum due to hydrogen bonding in the solid state or as a neat liquid.

Table 1: Key Vibrational Frequencies for a Related Compound, (C₂F₅)₂P(O)NH₂

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| ν(N-H) | 3344 | IR | Weak |

| ν(N-H) | 3222 | IR | Medium |

| ν(N-H) | 3087 | IR | Medium |

| ν(N-H) | 2888 | IR | Weak |

| P=O, NH₂, C-F stretching | 1000-1400 | IR/Raman | - |

| Symmetric CF₃ deformation | 754 | Raman | Strong |

Note: This data is for (C₂F₅)₂P(O)NH₂ and serves as a reference for the vibrational characteristics of the bis(pentafluoroethyl)phosphinyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organophosphorus compounds, providing detailed information about the local chemical environment of various nuclei.

Multinuclear NMR studies involving ¹H, ¹⁹F, and ³¹P nuclei are standard for characterizing this compound and its derivatives. researchgate.net

³¹P NMR: The phosphorus-31 nucleus is highly sensitive and provides a direct probe of the phosphorus atom's coordination and electronic environment. For bis[bis(pentafluoroethyl)phosphinyl]imide salts, the ³¹P NMR signals are typically observed as triplets due to coupling with the adjacent fluorine atoms of the CF₂ groups. researchgate.net

¹⁹F NMR: The fluorine-19 spectra of the C₂F₅ group are characteristic, typically showing two distinct resonances for the CF₃ and CF₂ moieties. The spectra exhibit complex splitting patterns due to P-F and F-F couplings. For instance, in the derivative (C₂F₅)₂P(O)NHNHC₆H₅, the ¹⁹F NMR spectrum shows distinct resonances for the CF₂ and CF₃ groups, with the CF₂ signal often appearing as a complex multiplet. researchgate.net

¹H NMR: The proton NMR spectrum is primarily used to identify the acidic proton of the P-OH group. This resonance is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 2: Representative NMR Data for Bis(pentafluoroethyl)phosphinyl Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| ³¹P | (C₂F₅)₂P(O)-X | - | 2J(P-F) |

| ¹⁹F | (C₂F₅)₂P(O)-X (CF₃ group) | ~ -80 to -85 | 3J(F-F), 3J(P-F) |

| ¹⁹F | (C₂F₅)₂P(O)-X (CF₂ group) | ~ -120 to -125 | 2J(P-F), 3J(F-F) |

| ¹H | (C₂F₅)₂P(O)OH | Variable (broad singlet) | - |

Note: Chemical shifts are approximate and can vary based on the specific derivative, solvent, and concentration.

This compound can exist in equilibrium with its tautomer, bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH. This phosphinous acid tautomer has been predicted by density functional theory calculations to be more stable than the phosphane oxide tautomer, (C₂F₅)₂P(O)H, by 11.7 kJ mol⁻¹. nih.gov In the gas phase and in solution, only the phosphinous acid isomer, (C₂F₅)₂POH, is detectable. nih.gov However, investigations of the neat liquid reveal a temperature-dependent tautomeric equilibrium with the secondary phosphane oxide isomer, (C₂F₅)₂P(O)H. nih.gov This equilibrium has been characterized using both vibrational and multinuclear NMR spectroscopy, which can distinguish between the different bonding arrangements in the two forms. nih.gov

Crystallographic Analysis: X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. While the crystal structure of the parent acid (C₂F₅)₂P(O)OH has not been detailed, the structures of its derivatives, such as the amide (C₂F₅)₂P(O)NH₂ and the imide salt [Me₄N][N{P(O)(C₂F₅)₂}₂], have been determined. researchgate.netresearchgate.net

These structures reveal a tetrahedral geometry around the central phosphorus atom. researchgate.netresearchgate.net In the amide, four molecules are linked via hydrogen bonds within the unit cell. researchgate.netresearchgate.net The structural parameters of the bis(pentafluoroethyl)phosphinyl moiety from these derivatives provide a reliable model for the geometry of the acid itself.

Table 3: Selected Bond Lengths and Angles for the (C₂F₅)₂P(O)- Moiety in Derivatives

| Parameter | Compound | Value |

|---|---|---|

| P-C Bond Length | [Me₄N][N{P(O)(C₂F₅)₂}₂] | ~1.88 - 1.90 Å |

| P=O Bond Length | [Me₄N][N{P(O)(C₂F₅)₂}₂] | ~1.47 - 1.48 Å |

| C-P-C Angle | [Me₄N][N{P(O)(C₂F₅)₂}₂] | ~105° - 107° |

| O=P-C Angle | [Me₄N][N{P(O)(C₂F₅)₂}₂] | ~110° - 113° |

Note: Values are generalized from crystallographic data of related structures and provide an approximation for the parent acid. researchgate.net

Gas-Phase Structural Elucidation: Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds free from intermolecular interactions present in the crystalline state. The gas-phase structure of the tautomer bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH, has been determined by this method. researchgate.net

The study revealed that the compound exists predominantly (85(6)%) as a C₁-symmetric cis,cis conformer at ambient temperature, with respect to the orientation of the two C₂F₅ groups relative to the OH group. The presence of a second conformer is considered likely. researchgate.net This analysis provides crucial data on the intrinsic structural parameters of the molecule in the absence of crystal packing or solvent effects.

Table 4: Key Gas-Phase Structural Parameters for (C₂F₅)₂POH

| Parameter | Value (rₑ) |

|---|---|

| P-C (average) | 1.894(4) Å |

| P-O | 1.582(3) Å |

| Dominant Conformer | cis,cis |

| Conformer Abundance | 85(6)% |

Source: Gas-phase electron diffraction data. researchgate.net

Theoretical and Computational Chemistry of Bis Pentafluoroethyl Phosphinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of bis(pentafluoroethyl)phosphinic acid. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and the energetics of different isomers, which are crucial for understanding the compound's behavior. usm.my

Energetics of Tautomeric Equilibria

A central aspect of the chemistry of this compound is its existence as a tautomeric mixture of a phosphinous acid form, (C2F5)2POH, and a phosphane oxide form, (C2F5)2P(O)H. DFT calculations have been instrumental in elucidating the relative stabilities of these two tautomers.

Computational studies, specifically at the B3PW91/6-311G(3d,p) level of theory, predict that the phosphinous acid tautomer ((C2F5)2POH) is more stable than the phosphane oxide tautomer ((C2F5)2P(O)H). nih.govresearchgate.netscispace.com The energy difference between the two forms is calculated to be 11.7 kJ mol⁻¹. nih.govresearchgate.netscispace.com This preference for the phosphinous acid form is unusual, as the phosphane oxide form is typically more stable for non-fluorinated analogues. The high stability of the phosphinous acid tautomer is attributed to the strong electron-withdrawing nature of the pentafluoroethyl groups. nih.gov

While the phosphinous acid isomer is the only one detected in the gas phase and in solution, investigations of the neat liquid show a temperature-dependent tautomeric equilibrium with the phosphane oxide isomer. nih.govresearchgate.netscispace.com This equilibrium is influenced by intermolecular interactions in the condensed phase.

| Tautomer | Chemical Formula | Relative Energy (kJ mol⁻¹) | Predicted Stability |

|---|---|---|---|

| Phosphinous acid | (C2F5)2POH | 0.0 | More Stable |

| Phosphane oxide | (C2F5)2P(O)H | +11.7 | Less Stable |

Geometric and Electronic Structure Analysis

DFT calculations provide detailed information about the molecular geometry and electronic properties of this compound tautomers. The optimization of the ground state geometries using DFT methods reveals key differences in bond lengths and angles between the phosphinous acid and phosphane oxide forms. scispace.comresearchgate.net

In the more stable phosphinous acid tautomer, (C2F5)2POH, the phosphorus atom is trivalent, bonded to two carbon atoms and one oxygen atom, which in turn is bonded to a hydrogen atom. In the phosphane oxide tautomer, (C2F5)2P(O)H, the phosphorus atom is pentavalent, forming a double bond with the oxygen atom and a single bond with a hydrogen atom, in addition to the two P-C bonds.

The electronic structure is significantly influenced by the highly electronegative fluorine atoms. emerginginvestigators.org This leads to a considerable positive charge on the phosphorus and carbon atoms of the pentafluoroethyl groups, affecting the molecule's reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in predicting the chemical reactivity of the compound. nih.gov For instance, the location and energy of the LUMO can indicate susceptibility to nucleophilic attack, while the HOMO can suggest sites for electrophilic attack.

Quantum-Chemical Modeling

Quantum-chemical modeling, often used in conjunction with experimental techniques, provides a deeper understanding of the dynamic behavior of this compound. nih.govnih.gov These models are particularly useful for interpreting spectroscopic data and characterizing complex equilibria.

For this compound, quantum-chemical calculations have been combined with vibrational and multinuclear NMR spectroscopy to characterize the temperature-dependent tautomeric equilibrium that exists in the neat liquid state. nih.govresearchgate.netscispace.com This combined approach allows for the assignment of specific spectral features to each tautomer and the determination of their relative populations at different temperatures. The models can simulate vibrational frequencies and NMR chemical shifts for each tautomer, which are then compared with experimental spectra to validate the computational results and provide a comprehensive picture of the system. nih.gov

Computational Approaches to Reaction Mechanisms and Stability

Computational chemistry offers powerful tools to investigate the reaction mechanisms and stability of molecules like this compound. rsc.orgmontclair.edu By mapping potential energy surfaces, chemists can identify transition states, intermediates, and reaction pathways for processes such as tautomerization, decomposition, and other chemical transformations. researchgate.net

Chemical Reactivity and Mechanistic Studies of Bis Pentafluoroethyl Phosphinic Acid

Tautomeric Equilibria and Interconversion Dynamics

Bis(pentafluoroethyl)phosphinic acid is characterized by the existence of a tautomeric equilibrium between two forms: the phosphinous acid isomer, (C₂F₅)₂POH, and the phosphane oxide isomer, (C₂F₅)₂P(O)H. nih.govscispace.com The stability and prevalence of these tautomers are highly dependent on the physical state of the compound. scispace.comresearchgate.net

Theoretical calculations using density functional theory (B3PW91/6-311G(3d,p)) predict that the phosphinous acid tautomer, (C₂F₅)₂POH, is the more stable form, with an energy difference of 11.7 kJ mol⁻¹ compared to the phosphane oxide tautomer. nih.govresearchgate.net This prediction is borne out experimentally in the gas phase and in solution, where only the phosphinous acid isomer is detectable. nih.govscispace.com The strong electron-withdrawing nature of the pentafluoroethyl groups is credited with stabilizing this unusual phosphinous acid form. researchgate.net

However, in the neat liquid state, a temperature-dependent equilibrium between both tautomers is observed. nih.govscispace.com This dynamic interconversion has been characterized using vibrational and multinuclear NMR spectroscopy, revealing the co-existence of both the (C₂F₅)₂POH and (C₂F₅)₂P(O)H forms. nih.govresearchgate.net Further complexity arises from the presence of cis and trans rotamers of the P-O-H group within the phosphinous acid tautomer. scispace.com

Table 1: Tautomeric Forms of this compound under Different Conditions

| Physical State | Dominant Tautomer(s) | Method of Observation | Reference |

| Gas Phase | (C₂F₅)₂POH (Phosphinous acid) | Density Functional Theory, Spectroscopy | nih.govscispace.com |

| Solution | (C₂F₅)₂POH (Phosphinous acid) | NMR Spectroscopy | nih.govresearchgate.net |

| Neat Liquid | (C₂F₅)₂POH ⇌ (C₂F₅)₂P(O)H | Vibrational and Multinuclear NMR Spectroscopy | nih.govscispace.com |

Acid-Base Properties and Salt Formation

This compound exhibits strong acidic properties, enabling it to react with bases to form a variety of salts and related compounds. Its high acidity makes it a valuable precursor for creating weakly coordinating anions. d-nb.info

The reaction of bis(pentafluoroethyl)phosphinyl chloride, a derivative of the acid, with primary amines or hydrazines yields previously unknown bis(pentafluoroethyl)phosphinyl amides and hydrazides. researchgate.net For instance, reaction with ammonia (B1221849) produces (C₂F₅)₂P(O)NH₂. researchgate.net Similarly, reactions with various amines and hydrazines can be used to synthesize a range of N-substituted derivatives. researchgate.net

A significant application of its acidic nature is in the synthesis of the strong N-H acid, bis[bis(pentafluoroethyl)phosphinyl]imide, H[{(C₂F₅)₂P(O)}₂N], and its corresponding salts, known as FPI salts. d-nb.inforesearchgate.net These salts, with cations such as Na⁺, K⁺, Cs⁺, Ag⁺, and tetramethylammonium (B1211777) (Me₄N⁺), have been synthesized and characterized. researchgate.net The resulting FPI anion, [N{(P(O)(C₂F₅)₂}₂]⁻, is notably large and contributes to the formation of ionic liquids with unique properties, such as immiscibility with water and hydrocarbons. researchgate.net The formation of these imide salts often involves a multi-step synthesis starting from the phosphinic acid chloride. researchgate.net

Hydrolysis of amide or hydrazide derivatives, particularly in wet solvents, can lead to the formation of the corresponding ammonium (B1175870) salt of this compound. researchgate.net

Oxidative and Reductive Transformations

Investigations into the oxidative and reductive transformations of this compound itself are limited in the provided results. However, the reactivity of its derivatives offers some insight into its chemical stability and potential transformations.

A hydrazide derivative, (C₂F₅)₂P(O)NH-NHCH₂C₆H₂-3,5-(t-C₄H₉)-4-OH, has been shown to undergo oxidation with lead(IV) oxide (PbO₂) to form a stable corresponding oxo-radical. researchgate.net This indicates that while the core bis(pentafluoroethyl)phosphinyl group is stable, functional groups attached to it can undergo oxidative transformations. researchgate.net

General studies on phosphines show they can be oxidized by air when adsorbed on activated carbon to quantitatively form phosphine (B1218219) oxides. mdpi.com While this compound exists predominantly as the phosphinous acid tautomer (a P(III) species) in solution, its oxidation to a P(V) species is a plausible but not explicitly documented transformation in the search results. Information regarding reductive transformations of the parent acid is not available in the provided sources.

Degradation Mechanisms and Product Analysis

The stability of this compound and its derivatives can be compromised under certain conditions, particularly in the presence of water. The hydrolysis of its amide and hydrazide derivatives has been noted to occur when these compounds are dissolved in wet solvents, leading to the formation of ammonium salts of the parent acid. researchgate.net

In the context of ionic liquids synthesized using the bis[bis(pentafluoroethyl)phosphinyl]imide anion, it is mentioned that the anion can be hydrolyzed to the corresponding phosphinate. researchgate.net This suggests that hydrolysis of the P-N-P bond in the imide is a potential degradation pathway, which would ultimately involve the formation of this compound or its salt.

More severe oxidative degradation pathways have been studied for other types of phosphinic acids, such as dithiophosphinic acids, which can undergo oxidative coupling and further oxidation to dioxo species in the presence of strong acids like HNO₃. nih.gov While not directly analogous, this highlights that phosphinic acid derivatives can be susceptible to degradation under harsh oxidative conditions.

Applications in Catalysis and Asymmetric Synthesis Involving Bis Pentafluoroethyl Phosphinic Acid

Brønsted Acid Catalysis

The high acidity of bis(pentafluoroethyl)phosphinic acid, derived from the inductive effect of its perfluoroalkyl chains, makes it a powerful Brønsted acid catalyst for organic transformations.

Bis(perfluoroalkyl)phosphinic acids are recognized as strong Brønsted acids and have been effectively employed as catalysts in several organic reactions. acs.org The presence of the two pentafluoroethyl groups significantly enhances the proton-donating ability of the hydroxyl group attached to the phosphorus atom. This high acidity allows it to protonate a wide range of substrates, facilitating reactions such as esterifications, etherifications, and rearrangements.

Chiral variants of perfluoroalkyl phosphinic acids have been developed for asymmetric catalysis. Specifically, α-stereogenic bis(pentafluoroethyl) phosphinic acid catalysts have been synthesized and successfully applied to asymmetric Friedel-Crafts reactions, demonstrating their capacity to induce enantioselectivity in carbon-carbon bond-forming reactions. researchgate.net In these reactions, the catalyst protonates the substrate, activating it toward nucleophilic attack while the chiral environment of the catalyst directs the stereochemical outcome.

The catalytic performance of bis(perfluoroalkyl)phosphinic acids is often compared to that of trifluoromethanesulfonic acid (triflic acid), a well-known superacid. acs.org The strong electron-withdrawing nature of the perfluoroalkyl groups gives these phosphinic acids acid strengths approaching that of triflic acid, making them viable alternatives in various catalytic processes.

In the context of asymmetric catalysis, chiral bis(pentafluoroethyl) phosphinic acids have shown superior performance compared to their parent phosphoric acid analogues. For instance, in the asymmetric Friedel-Crafts reaction between indoles and N-acyl imines, the phosphinic acid catalyst not only produced the product in higher yield but also with significantly greater enantioselectivity. researchgate.net

| Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| Chiral Bis(pentafluoroethyl) Phosphinic Acid | 89 | 82 | R |

| Parent Chiral Phosphoric Acid | 42 | 55.5 | S |

Table 1. Comparison of a chiral bis(pentafluoroethyl) phosphinic acid catalyst with its parent phosphoric acid counterpart in an asymmetric Friedel-Crafts reaction. Data sourced from researchgate.net.

Lewis Acid Catalysis

While the parent acid acts as a Brønsted acid, its derivatives can serve as or be precursors to potent Lewis acid catalysts. This involves either using its metal salts or related phosphorus compounds.

The formation of metal salts, such as phosphinates, can generate species with significant Lewis acidity. While the use of rare earth salts of this compound specifically as Lewis acid catalysts is not extensively documented in the reviewed literature, the broader field of organometallic chemistry has shown that rare-earth metal complexes featuring phosphine (B1218219) oxide or phosphonate (B1237965) ligands are active catalysts for various transformations, including polymerization and hydrophosphination. By analogy, rare earth bis(pentafluoroethyl)phosphinates could potentially function as Lewis acid catalysts, where the rare earth metal center would activate substrates. However, specific research findings detailing such applications are sparse. In contrast, main group metal phosphinates, such as those of bismuth, have been explored as catalysts in organic synthesis, leveraging the Lewis acidity of the metal center. rsc.orgnih.govscripps.edu

Phosphinic acids are structurally related to pentavalent phosphorus compounds like fluorophosphoranes. For instance, the industrial product tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, serves as a precursor to bis(pentafluoroethyl)phosphinous acid and its tautomer, the secondary phosphane oxide. nih.gov Fluorophosphoranes can be converted into highly electrophilic fluorophosphonium cations by abstracting a fluoride (B91410) ion. rsc.org These fluorophosphonium salts are powerful Lewis acids due to the presence of an energetically accessible σ*(P–F) orbital and the strong electron-withdrawing substituents. researchgate.net

These phosphonium-based Lewis acids have been shown to effectively catalyze a variety of organic transformations, including Friedel-Crafts-type dimerizations, hydrosilylations, and dehydrocoupling reactions. researchgate.net Their reactivity highlights that while this compound itself is a Brønsted acid, the broader class of related perfluoroalkylated pentavalent phosphorus compounds provides a pathway to potent Lewis acid catalysis.

Ligand Design and Applications in Metal-Catalyzed Processes

The corresponding phosphinous acid of this compound, (C₂F₅)₂POH, serves as an effective preligand for transition metals, particularly palladium, in cross-coupling reactions. These complexes are often air-stable and exhibit high catalytic activity. acs.orgresearchgate.net

Palladium complexes containing bis(pentafluoroethyl)phosphinous acid have been successfully employed as catalysts in Heck and Suzuki cross-coupling reactions. acs.org These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. The phosphinous acid ligand coordinates to the palladium center, influencing its electronic properties and steric environment, which in turn dictates the efficiency of the catalytic cycle. nih.gov

A key finding is that during the catalytic process, the phosphinous acid preligand, (C₂F₅)₂POH, is oxidized to form the corresponding this compound, (C₂F₅)₂P(O)OH. This process is believed to generate palladium nanoparticles, which are the true catalytically active species. acs.org The role of the phosphinous acid is therefore to act as a stable precursor that cleanly generates the active catalyst under the reaction conditions. The resulting phosphinic acid is non-coordinating and does not interfere with the catalytic cycle. acs.org

The catalytic system has demonstrated high efficiency, achieving high turnover numbers (TON) and turnover frequencies (TOF) with low catalyst loadings.

| Reaction | Substrates | Catalyst Loading (mol% Pd) | Conditions | Result (TON) |

| Suzuki | 1-bromo-3-fluorobenzene + phenylboronic acid | 0.01 | 2-propanol, K₃PO₄, RT, 20 h | ~10,000 |

| Suzuki | 1-bromo-3-fluorobenzene + phenylboronic acid | 0.004 | 2-propanol, K₃PO₄, RT, 20 h | ~25,000 |

| Heck | Iodobenzene + n-butyl acrylate | 0.0078 | NMP, DIPEA, 135 °C, 48 h | 6,564 |

Table 2. Catalytic performance of palladium complexes with bis(pentafluoroethyl)phosphinous acid as a preligand in cross-coupling reactions. (TON = Turnover Number, RT = Room Temperature, NMP = N-Methyl-2-pyrrolidone, DIPEA = N,N-Diisopropylethylamine). Data sourced from acs.org.

Precursor for P-Stereogenic Ligands

The synthesis of P-stereogenic (or P-chiral) phosphine ligands is a significant area of research in asymmetric catalysis. nih.govtcichemicals.com These ligands, which possess a chiral phosphorus center, can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov Common strategies for the synthesis of P-stereogenic phosphines often involve the use of phosphine-borane intermediates or the resolution of racemic phosphine oxides. nih.gov

While derivatives of this compound, such as bis(pentafluoroethyl)phosphinyl chloride, are known and used in the synthesis of amides and hydrazides, the direct conversion of this compound into P-stereogenic ligands is not a well-documented process. nih.govresearchgate.net The general methodologies for creating P-chiral centers typically start from precursors that allow for stereocontrolled introduction or modification of substituents on the phosphorus atom. The high stability and specific electronic properties conferred by the pentafluoroethyl groups might present unique challenges or opportunities in this context, but specific examples are not readily found in the reviewed literature.

Participation in Hydrophosphinylation Reactions

Hydrophosphinylation, the addition of the H-P=O group of a phosphinic acid across an unsaturated bond (such as an alkene or alkyne), is a powerful method for the formation of carbon-phosphorus bonds. This reaction can be promoted by various means, including radical initiators or metal catalysts. nih.govrsc.org

The participation of phosphinic acids and their derivatives in such addition reactions is known for a range of compounds. tandfonline.com For instance, the hydrophosphinylation of unactivated alkenes with certain secondary phosphine oxides can be achieved under visible-light photocatalysis. rsc.org Similarly, UV-mediated hydrophosphinylation of alkenes with H-phosphinates and hypophosphorous acid has been reported. nih.gov

However, specific studies detailing the participation of this compound in hydrophosphinylation reactions are not prevalent in the surveyed literature. The electronic effects of the two pentafluoroethyl groups would significantly influence the reactivity of the P-H bond in its phosphine oxide tautomer, (C₂F₅)₂P(O)H, which would be the active species in such a reaction. nih.gov While related fluorinated phosphinous acids have been studied for their addition to unsaturated systems, direct and detailed research findings on the hydrophosphinylation activity of this compound remain to be broadly published. researchgate.net

Advanced Materials Science and Electrochemical Applications of Bis Pentafluoroethyl Phosphinic Acid

Electrochemical Behavior and Interfacial Phenomena

The electrochemical properties of Bis(pentafluoroethyl)phosphinic acid, particularly at the electrode-electrolyte interface, are critical to its application in electrochemical devices. Its molecular structure significantly influences reactions at catalyst surfaces.

A significant challenge in the development of electrochemical energy conversion devices like phosphoric acid fuel cells (PAFCs) is the slow kinetics of the oxygen reduction reaction (ORR). researchgate.net This is often exacerbated by the adsorption of molecular or anionic species from the electrolyte, which block active sites on the catalyst surface. researchgate.net

This compound ((C₂F₅)₂POOH), hereafter referred to as BPPA, has been studied as a model compound to understand these adsorption phenomena. Research indicates that the anions of perfluoroalkyl phosphorus acids, including BPPA, specifically adsorb onto catalyst surfaces like polycrystalline platinum. This adsorption hinders the ORR. The extent of this inhibition is strongly dependent on the molecular structure of the acid, including the number of hydroxyl coordination sites and the negative charge density of the anion.

Unlike platinum-based catalysts that are susceptible to poisoning by phosphate anion adsorption, some non-platinum group metal electrocatalysts have shown immunity to this surface poisoning. This highlights the importance of understanding the specific interactions between electrolyte components like BPPA and the catalyst surface to develop more efficient and durable fuel cell systems.

To investigate the interfacial behavior of this compound and its effect on catalytic reactions, researchers employ various electrochemical techniques. Cyclic Voltammetry (CV) and Rotating Disk Electrode (RDE) voltammetry are two primary methods used for this purpose. researchgate.netnih.gov

Cyclic Voltammetry (CV): CV is used to study the adsorption behavior of BPPA on catalyst surfaces. For instance, cyclic voltammograms of a polycrystalline platinum electrode in an electrolyte containing a small concentration of BPPA show distinct features compared to the base electrolyte. nih.gov These changes in the voltammetric profile provide information on the potential range over which the anion adsorbs and desorbs from the platinum surface, as well as its impact on the hydrogen adsorption/desorption region, which is a key indicator of available active sites.

Rotating Disk Electrode (RDE): The RDE technique is crucial for evaluating the kinetics of the ORR in the presence of BPPA. researchgate.netnih.gov By systematically rotating the electrode at various speeds, researchers can control the mass transport of oxygen to the electrode surface. This allows for the separation of kinetic and mass-transport limitations. RDE measurements have demonstrated that the kinetic currents of the ORR are significantly affected by the presence of BPPA in the electrolyte, confirming that its adsorption directly impacts the reaction rate. nih.gov

Proton Conductive Materials for Electrochemical Devices

This compound and related perfluoroalkyl phosphinic acids (FPAs) are highly promising for applications as proton conductors in anhydrous proton-exchange membranes, which are essential for high-temperature electrochemical devices. nih.gov

Perfluoroalkyl phosphinic acids have been identified as superior proton conductors under anhydrous conditions, a critical requirement for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). nih.gov Studies on a series of model compounds have shown that phosphinic acids exhibit some of the highest anhydrous proton conductivities, surpassing even some sulfonic acid-based systems.

The mechanism for this high conductivity is attributed primarily to a structurediffusion, or "hopping," mechanism (also known as the Grotthuss mechanism), rather than a vehicle-based mechanism where the proton is carried by a diffusing molecule. This is supported by several key findings:

Low Activation Energy: The activation energy for ion transport in these phosphinic acids is much lower than the activation energy for viscous flow.

High Proton Diffusion: The self-diffusion coefficient for protons is significantly higher than that of the conjugate-base anion.

High Dissociation: Even under anhydrous conditions, these phosphinic acids are relatively highly dissociated.

These characteristics make fluoroalkyl phosphinic acids excellent candidates for the development of advanced electrolytes for high-temperature applications.

Table 1: Comparison of Anhydrous Proton Conductivity for Different Acid Types

| Acid Type | Example Compound | Anhydrous Conductivity (S/cm) at 120°C |

|---|---|---|

| Phosphinic Acid | Bis(perfluoroalkyl)phosphinic acid | High |

| Phosphonic Acid | Perfluoroalkylphosphonic acid | High |

| Sulfonic Acid | Triflic acid | Moderate |

| Carboxylic Acid | Perfluoroalkylcarboxylic acid | Low |

Note: This table provides a qualitative comparison based on findings that phosphonic and phosphinic acids exhibit the highest conductivities among the tested groups.

High oxygen solubility in the electrolyte is crucial for the performance of devices like fuel cells and lithium-air batteries, as it ensures a sufficient supply of the reactant to the catalyst surface. Perfluoroalkyl phosphinic acids have been noted to exhibit high oxygen solubility, which is another advantage for their use in electrochemical applications.

Ionic Liquid Formulations

This compound is a valuable precursor for the synthesis of novel ionic liquids (ILs) with weakly coordinating anions. These ILs are of interest for various electrochemical applications due to properties such as negligible vapor pressure, non-flammability, high thermal stability, and a wide liquid-state temperature range.

Specifically, the acid is used to prepare the bis[bis(pentafluoroethyl)phosphinyl]imide anion, often abbreviated as the FPI anion. This large, fluorinated anion, when paired with suitable organic cations, forms ionic liquids with desirable properties for electrochemical applications, including low viscosity and high electrochemical stability. The large size of the FPI anion influences the viscosity of the resulting ILs. These FPI-based ionic liquids are often hydrophobic and can be easily separated from aqueous phases, which simplifies purification. Their thermal stabilities can exceed 300°C.

Synthesis and Properties of Bis[bis(pentafluoroethyl)phosphinyl]imide-Based Ionic Liquids

The synthesis of ionic liquids (ILs) incorporating the bis[bis(pentafluoroethyl)phosphinyl]imide anion, often abbreviated as FPI, is achieved through a metathesis reaction. This process typically involves reacting the corresponding ammonium (B1175870) or metal salt of the FPI anion with a halide salt of the desired cation in a suitable solvent. researchgate.net For instance, the synthesis can be carried out by dissolving the cation halide (e.g., Cat.+A-, where A = Cl, Br, OH) and the FPI salt separately in a small amount of solvent, followed by mixing and stirring at room temperature. researchgate.net The resulting ionic liquid is then purified by washing with water to remove the halide byproduct, which can be monitored by testing with silver nitrate until no precipitate is formed. researchgate.net The final product is dried under vacuum for an extended period (12-48 hours) to remove any residual water and solvent. researchgate.net

Ionic liquids based on the FPI anion exhibit a range of advantageous properties. They are generally hydrophobic, immiscible with water, toluene, and hexane, which simplifies their separation from aqueous phases during synthesis and application. researchgate.net This hydrophobicity is a key feature, making them robust against hydrolysis. researchgate.net The purity of these ILs is high, with halide content controllable to below 30 ppm. researchgate.net The large size of the FPI anion, with an estimated ionic volume nearly double that of the well-known bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion, significantly influences the physical properties of the resulting ionic liquids. researchgate.net The delocalization of the negative charge across the anion contributes to the formation of ILs with low melting points. d-nb.info

A convenient synthesis for the parent acid, bis[bis(pentafluoroethyl)phosphinyl]imide (HFPI), has been developed, which serves as a crucial precursor for these ionic liquids. researchgate.net The properties of the resulting salts are often compared to those derived from bis((trifluoromethyl)sulfonyl)imide, highlighting their potential in various applications due to their chemical robustness. researchgate.net

Thermal Stability and Viscosity Characteristics in Ionic Liquid Applications

Ionic liquids containing the bis[bis(pentafluoroethyl)phosphinyl]imide (FPI) anion are characterized by high thermal stability, with decomposition temperatures generally above 300°C. researchgate.net This thermal robustness is a critical property for applications that involve elevated temperatures, such as in electrochemical devices and as media for chemical reactions. researchgate.net The stability of these materials makes them suitable for a wide operational temperature range.

The viscosity of FPI-based ionic liquids is a key characteristic influencing their utility, particularly in electrochemical applications where high ion mobility is desired. researchgate.net The viscosity is strongly dependent on temperature; as temperature increases, viscosity decreases significantly. researchgate.net For example, the viscosity difference among FPI ionic liquids with various cations becomes minimal at temperatures above 80°C, suggesting that the weak interactions between the FPI anion and the cation have less influence at higher temperatures. researchgate.net The large size of the FPI anion generally leads to higher viscosities compared to ILs with smaller anions like [TFSI]⁻. researchgate.net This relationship between anion size and viscosity is a fundamental aspect of ionic liquid design.

Below is a data table summarizing the thermal and physical properties of selected FPI-based ionic liquids.

| Cation | Melting Point (Tm) / °C | Decomposition Temp. (Tdec) / °C | Viscosity (η) at 20°C / mPa·s |

| [emim]⁺ | -12 | 375 | 185 |

| [bmim]⁺ | -10 | 382 | 243 |

| [hmim]⁺ | -45 | 378 | 412 |

| [omim]⁺ | -42 | 369 | 560 |

Data compiled from research on new ionic liquids with the bis[bis(pentafluoroethyl)phosphinyl]imide anion. researchgate.net

These properties, particularly the combination of high thermal stability and tunable viscosity, make FPI-based ionic liquids promising candidates for electrolytes in batteries, capacitors, and other electrochemical systems, as well as solvents for catalysis and separation processes. researchgate.netd-nb.info

Polymer-Supported Reagents and Materials

Polymer-supported reagents involve the immobilization of a reactive species, such as a ligand or catalyst, onto a solid polymer matrix. cymitquimica.comnih.gov This approach combines the chemical reactivity of the functional group with the physical advantages of a solid support, such as easy separation from the reaction mixture, potential for recycling, and suitability for use in continuous flow systems. cymitquimica.comnih.gov Organophosphorus compounds, including phosphinic acids, are particularly effective ligands for this purpose due to their strong metal-binding properties, variable oxidation states, and multivalence. nih.govnih.gov By tethering this compound or similar functionalities to a polymer backbone, it is possible to create materials with a high density of active sites for applications like metal ion separation and catalysis. nih.gov

Immobilization and Functionalization of Polymer Supports

The attachment of phosphinic acid functionalities to a polymer support can be achieved through several synthetic strategies, often by modifying existing polymers or by polymerizing monomers that already contain the desired functional group. nih.govmdpi.com

Common methods for the functionalization of pre-formed polymers include:

Friedel-Crafts Reaction : Polystyrene-based resins can be functionalized by reacting them with phosphorus trichloride (B1173362) (PCl₃) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by hydrolysis and oxidation to yield phosphonic or phosphinic acid groups. mdpi.com

Arbuzov Reaction : This versatile reaction is widely used to form carbon-phosphorus bonds. mdpi.com Polymers containing alkyl halide groups, such as poly(vinylbenzyl chloride), can react with phosphites to introduce phosphonate (B1237965) esters, which can then be hydrolyzed to the corresponding phosphonic or phosphinic acids. mdpi.com

Phosphorylation : Polymers with hydroxyl groups, like poly(vinyl alcohol) or poly(2-hydroxyethyl methacrylate), can be directly reacted with phosphorylating agents such as phosphoryl chloride (POCl₃) to introduce phosphorus-containing acid groups. mdpi.com

Alternatively, functional monomers containing phosphinic acid groups can be synthesized and then polymerized or copolymerized with other monomers to create the desired polymer support with integrated functionalities. rsc.org This approach allows for precise control over the composition and properties of the final material. rsc.org

Applications in Metal Complexation and Separation Processes

Polymer-supported reagents functionalized with phosphinic acid groups are highly effective in the complexation and separation of metal ions. nih.govnih.gov These materials act as chelating or ion-exchange resins, selectively binding to target metals from aqueous solutions. nih.gov The unique properties of organophosphorus acids allow them to function through different mechanisms depending on the pH of the solution; they can bind metals via ion-exchange at pH levels above their pKa and through complexation at lower pH. nih.gov

These functionalized polymers have demonstrated high selectivity for a range of metal ions, including transition metals, lanthanides, and actinides. nih.govresearchgate.net This selectivity is crucial for applications in several fields:

Environmental Remediation : Selective removal of toxic heavy metals like cadmium, lead, and mercury from wastewater.

Hydrometallurgy : Recovery and purification of valuable metals from ores and recycling streams. For example, resins containing organophosphorus acids are used to extract a wide array of metal ions, including alkaline earths, from acidic media. researchgate.net

Analytical Chemistry : As stationary phases in ion chromatography for the separation and quantification of metal ions. researchgate.net

Supramolecular Chemistry and Self Assembly of Bis Pentafluoroethyl Phosphinic Acid Derivatives

Non-Covalent Interactions and Molecular Recognition

The ability of molecules to recognize each other and form specific, stable assemblies is governed by a variety of non-covalent interactions. For bis(pentafluoroethyl)phosphinic acid derivatives, hydrogen bonding is a primary directional force, while weaker interactions involving the fluorinated chains also play a significant role.

Detailed crystallographic studies on this compound amide, (C₂F₅)₂P(O)NH₂, a close derivative of the parent acid, reveal the critical role of hydrogen bonding in its solid-state structure. The amide molecules form a three-dimensional network through intermolecular N-H···O=P hydrogen bonds. researchgate.net This strong, directional interaction is a key factor in the formation of a well-defined crystalline lattice. It is highly probable that this compound itself would form similar, strong O-H···O=P hydrogen bonds, likely leading to dimeric or catemeric structures commonly observed in phosphinic acids.

Dipole-dipole interactions: The highly electronegative fluorine atoms create significant partial negative charges on the exterior of the C₂F₅ groups, leading to electrostatic interactions that influence molecular packing.

Halogen bonding: In some contexts, the fluorine atoms could potentially act as halogen bond acceptors, further directing the assembly of molecules.

The interplay of these forces allows for molecular recognition, where the size, shape, and electronic properties of the interacting molecules dictate the geometry and stability of the resulting supramolecular complex. The bulky and rigid nature of the pentafluoroethyl groups can also lead to steric hindrance, which in turn influences the preferred orientation of the molecules in the solid state.

A study of the tautomeric equilibrium of the related bis(pentafluoroethyl)phosphinous acid, (C₂F₅)₂POH, provides further insight into the electronic properties of the bis(pentafluoroethyl)phosphinyl moiety. nih.gov The stability of the P-O-H group is influenced by the strong electron-withdrawing nature of the C₂F₅ groups, which in turn affects its hydrogen bonding capabilities.

Table 1: Key Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | P=O and P-OH (or P-NH₂) | Primary directional force, formation of chains or networks. researchgate.net |

| Dipole-Dipole Interactions | C-F bonds | Influences molecular packing and orientation. |

| Van der Waals Forces | C₂F₅ groups | Contributes to overall stability of the assembly. |

Design of Self-Assembled Systems

The predictable nature of the non-covalent interactions involving this compound derivatives allows for the rational design of self-assembled systems with specific structures and properties. By modifying the chemical structure of the molecule, it is possible to tune the self-assembly process.

One key design principle involves the phosphinic acid head group, which can be deprotonated to form phosphinate anions. These anions can then coordinate with metal cations to create metal-organic frameworks (MOFs) or coordination polymers. The geometry of the resulting structure would be dictated by the coordination number and preferred geometry of the metal ion, as well as the steric bulk of the bis(pentafluoroethyl)phosphinate ligands.

Another design strategy involves the formation of self-assembled monolayers (SAMs) on various substrates. Phosphonic acids are well-known to form robust SAMs on metal oxide surfaces. mdpi.com It is conceivable that this compound could be used to form similar monolayers, with the phosphinic acid group anchoring the molecule to the surface and the pentafluoroethyl groups forming a well-ordered, low-energy outer surface. The strong intermolecular interactions between the fluorinated chains would promote a high degree of order within the monolayer.

Furthermore, co-crystallization with other molecules that can act as hydrogen bond donors or acceptors can lead to the formation of binary or multi-component crystals with unique structures and properties. The choice of the co-former would allow for the deliberate engineering of the supramolecular architecture.

Potential for Ordered Structures

The strong, directional nature of the hydrogen bonding in this compound and its derivatives, combined with the space-filling requirements of the bulky pentafluoroethyl groups, creates a high potential for the formation of highly ordered structures.

In the solid state, it is anticipated that this compound would form crystalline structures characterized by well-defined layers or channels. The hydrogen-bonded phosphinic acid groups would likely form a central, polar region, while the perfluoroalkyl groups would segregate into non-polar domains. This segregation is a common feature in the solid-state structures of fluorinated amphiphilic molecules.

The formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding is a distinct possibility. In the case of the amide derivative, a 3D network is observed, highlighting the potential for complex, extended structures. researchgate.net The specific dimensionality of the self-assembled structure would depend on the interplay between the strong hydrogen bonds and the weaker, but still significant, interactions between the fluorinated chains.

The potential for forming ordered structures is not limited to the solid state. In solution, under appropriate conditions of concentration and solvent, these molecules could form micelles, vesicles, or other ordered aggregates. The amphiphilic nature of the molecule, with a polar phosphinic acid head and non-polar pentafluoroethyl tails, would drive this self-assembly process.

Table 2: Potential Ordered Structures from this compound Derivatives

| Structure Type | Driving Forces | Potential Applications |

| Crystalline Solids | Hydrogen bonding, van der Waals forces | Materials with tailored electronic or optical properties. |

| Self-Assembled Monolayers (SAMs) | Surface anchoring of phosphinic acid, intermolecular interactions | Low-energy surfaces, protective coatings, sensors. |

| Metal-Organic Frameworks (MOFs) | Coordination of phosphinate to metal ions | Gas storage, catalysis, separation. |

| Micelles/Vesicles (in solution) | Amphiphilic nature | Drug delivery, encapsulation. |

Q & A

What are the optimal synthetic routes for Bis(pentafluoroethyl)phosphinic acid, and how do reaction conditions influence purity?

Basic Research Question

The synthesis of this compound typically involves reacting perfluorinated alkyl precursors with phosphorus-containing reagents under controlled conditions. For example, [(C₂F₅)₂PO] can be distilled and treated with sulfuric acid (H₂SO₄) to yield the target compound, with purification via fractional distillation . Key factors include reaction temperature (e.g., maintaining 60–80°C to avoid decomposition) and stoichiometric ratios of reagents to minimize byproducts like BaSO₄. Purity assessment requires ¹⁹F NMR and mass spectrometry to confirm the absence of residual fluorinated intermediates .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question

Advanced spectroscopic techniques are critical:

- ¹H/¹⁹F NMR : To identify proton environments and fluorine substituent symmetry.

- X-ray crystallography : For precise bond-length measurements and confirmation of the phosphinic acid group’s geometry.

- FT-IR spectroscopy : To detect P=O stretching vibrations (~1200 cm⁻¹) and P–C–F bending modes .

Computational methods (DFT calculations) can model electron density distribution, aiding in predicting reactivity with metal ions or nucleophiles .

What challenges arise in analyzing environmental persistence and bioaccumulation of this compound?

Advanced Research Question

this compound’s perfluoroalkyl chains confer extreme stability, complicating degradation studies. Researchers must:

- Use accelerated solvent extraction (ASE) paired with LC-MS/MS to detect trace levels in environmental matrices (e.g., water, soil) .

- Conduct microcosm experiments under varying pH and UV exposure to assess hydrolysis rates. Data contradictions (e.g., half-life discrepancies) may arise from matrix effects or co-contaminants interfering with quantification .

How does this compound interact with lanthanides in solvent extraction systems?

Advanced Research Question

In rare-earth separation, the compound acts as a chelating agent due to its phosphinic acid group. Key methodologies include:

- Slope analysis : To determine stoichiometry of metal-ligand complexes (e.g., 1:3 or 1:4 ratios).

- Synergistic extraction studies : Combining with neutral donors (e.g., 8-hydroxyquinoline) enhances selectivity for heavy lanthanides like Sm(III) or Y(III) .

Contradictions in extraction efficiency may stem from competing hydration effects or ion-pair formation in high-salinity media .

What computational approaches are effective for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) simulations can model:

- Binding affinities to transition metals (e.g., Ni²⁺ or Cu²⁺) via phosphinate oxygen lone pairs.

- Reaction pathways for acid-catalyzed transformations, such as esterification or salt formation .

Validation requires correlating computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data (e.g., EXAFS for metal coordination) .

How can researchers resolve discrepancies in toxicity data for this compound?

Advanced Research Question

Conflicting toxicity reports often arise from differences in:

- Test organisms : Comparative studies using Daphnia magna vs. mammalian cell lines (e.g., HepG2) reveal species-specific metabolic pathways.

- Exposure duration : Acute vs. chronic toxicity assays (e.g., OECD 203 vs. 210 guidelines).

Standardized protocols (e.g., EPA 8327 for PFAS analysis) and interlaboratory validation improve reproducibility .

What role does this compound play in inhibiting bacterial enzymes?

Advanced Research Question

Analogous phosphinic acids (e.g., bis(aminomethyl)phosphinic acid) competitively inhibit urease by binding nickel ions in the active site. Researchers can:

- Perform enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ).

- Use X-ray crystallography to map inhibitor-enzyme interactions, such as hydrogen bonds with Ala170 or Ala366 residues .

Structure-activity relationship (SAR) studies guide derivatization to enhance potency .

How does the compound’s fluorinated structure influence its solubility and reactivity in non-aqueous solvents?

Basic Research Question

The perfluoroethyl groups impart hydrophobicity, requiring solvents like hexafluorobenzene or supercritical CO₂ for homogeneous reactions. Solubility parameters (Hansen solubility parameters) should be calculated to optimize reaction media. Reactivity with electrophiles (e.g., alkyl halides) is moderated by the electron-withdrawing fluorine atoms, necessitating harsh conditions (e.g., reflux in DMF) .

Table 1: Key Analytical Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.